Acetylcholinesterase (AChE) Inhibitory Potency — Inferred Activity Based on Analog Data
No direct AChE inhibition data are available for 3-formyl-5-methoxychromone. However, a closely related 3-formylchromone analog (compound 6 in Parveen et al. 2014) exhibits an IC50 of 0.27 μM against AChE, comparable to the reference drug Tacrine (IC50 = 0.19 μM) [1]. This analog bears a 3-formyl group and additional substitution; the 5-methoxy derivative is hypothesized to modulate potency and binding mode based on class-level SAR .
| Evidence Dimension | AChE inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for 3-formyl-5-methoxychromone |
| Comparator Or Baseline | 3-Formylchromone analog (compound 6): IC50 = 0.27 μM; Tacrine: IC50 = 0.19 μM |
| Quantified Difference | Analog achieves ~70% of Tacrine potency |
| Conditions | In vitro enzyme inhibition assay (Ellman method) |
Why This Matters
For labs screening chromone derivatives against AChE, the 5-methoxy variant may offer a distinct potency or selectivity profile compared to other 3-formylchromones.
- [1] Parveen M, et al. Synthesis, characterization, DNA-binding studies and acetylcholinesterase inhibition activity of new 3-formyl chromone derivatives. J Photochem Photobiol B. 2014;130:179-187. PMID: 24333766. View Source
